molecular formula C17H25O2P B8559855 7,7,9,9-Tetramethyl-8-phenyl-1,4-dioxa-8-phosphaspiro[4.5]decane CAS No. 90839-17-1

7,7,9,9-Tetramethyl-8-phenyl-1,4-dioxa-8-phosphaspiro[4.5]decane

Cat. No. B8559855
CAS RN: 90839-17-1
M. Wt: 292.4 g/mol
InChI Key: JHUIHPZRXZAGND-UHFFFAOYSA-N
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Patent
US04642382

Procedure details

A flask equipped with a Dean-Stark trap was charged with a mixture of 150 mls of ethylene glycol, 0.73 grams p-toluenesulfonic acid and 800 mls toluene and then purged with nitrogen for one hour. To this mixture, 10 grams of 1-phenyl-2,2,6,6-tetramethyl-4-phosphorinanone (0.04 mole) were added. The two phase system was heated to reflux and 26 mls of a water-ethylene glycol azeotrope were collected over a 20 hour period. The reaction mixture was washed with saturated sodium bicarbonate, water, dried over anhydrous potassium carbonate, the solvent removed in vacuo, and the residue distilled under reduced pressure to give 9.2 grams (78%) of a colorless liquid, bp 134°-140° C. (0.3 mm Hg).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:16]1([P:22]2[C:27]([CH3:29])([CH3:28])[CH2:26][C:25](=O)[CH2:24][C:23]2([CH3:32])[CH3:31])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[CH2:2]1[CH2:1][O:4][C:25]2([CH2:26][C:27]([CH3:29])([CH3:28])[P:22]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:23]([CH3:32])([CH3:31])[CH2:24]2)[O:3]1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.73 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)P1C(CC(CC1(C)C)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The two phase system was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
26 mls of a water-ethylene glycol azeotrope were collected over a 20 hour period
Duration
20 h
WASH
Type
WASH
Details
The reaction mixture was washed with saturated sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1OC2(CC(P(C(C2)(C)C)C2=CC=CC=C2)(C)C)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.